Bienvenue dans la boutique en ligne BenchChem!

1H-benzimidazol-2-ylcyanamide

Fragment-Based Drug Discovery Wnt Signaling Carboxylesterase Inhibition

1H-Benzimidazol-2-ylcyanamide (CAS 104145-05-3; PDB ligand code AXV) is a heterocyclic building block with the molecular formula C₈H₆N₄ and a molecular weight of 158.16 g·mol⁻¹. The compound features a benzimidazole core functionalized at the 2-position with a cyanamide group, a structural motif that enables its dual role as a fragment-sized pharmacophore and as a versatile intermediate for fused pyrimido[1,2-a]benzimidazole synthesis.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 104145-05-3
Cat. No. B010434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazol-2-ylcyanamide
CAS104145-05-3
SynonymsCyanamide, (1,3-dihydro-2H-benzimidazol-2-ylidene)- (9CI)
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC#N
InChIInChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12)
InChIKeyNYLIXUBOFQIMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazol-2-ylcyanamide (CAS 104145-05-3): A Benzannulated Fragment Hit for Carboxylesterase and DNA-Repair Target Engagement


1H-Benzimidazol-2-ylcyanamide (CAS 104145-05-3; PDB ligand code AXV) is a heterocyclic building block with the molecular formula C₈H₆N₄ and a molecular weight of 158.16 g·mol⁻¹ [1]. The compound features a benzimidazole core functionalized at the 2-position with a cyanamide group, a structural motif that enables its dual role as a fragment-sized pharmacophore and as a versatile intermediate for fused pyrimido[1,2-a]benzimidazole synthesis [2]. X-ray crystallographic fragment screens have placed this molecule in the active sites of both palmitoleoyl-protein carboxylesterase NOTUM (PDB 7b8k) and the DNA cross-link repair protein DCLRE1A (PDB 5q1w), establishing its experimental target engagement at atomic resolution [3][4].

1H-Benzimidazol-2-ylcyanamide: Why Generic 2-Cyanobenzimidazoles Are Not Freely Interchangeable in Fragment-Based Drug Discovery


Although the 2-cyanobenzimidazole scaffold is found in commercial libraries and agrochemical patents, simple structural analogs cannot be treated as generic replacements for 1H-benzimidazol-2-ylcyanamide. The unsubstituted benzimidazole core with a 2-cyanamide group presents a unique hydrogen-bond donor/acceptor pattern that has been experimentally validated to engage the catalytic serine of NOTUM through specific polar interactions [1]. Substitution at the N1 or C4–C7 positions, as seen in the benzimidazole 15 series (IC₅₀ 17 µM), is known to shift potency and binding modes significantly, sometimes eliminating activity [2]. Moreover, the compound's lack of CYP450 inhibition (IC₅₀ > 30 µM across five major isoforms) distinguishes it from more lipophilic, substituted benzimidazole derivatives that frequently suffer from off-target cytochrome P450 liabilities [3].

Quantitative Differentiation Evidence for 1H-Benzimidazol-2-ylcyanamide (AXV) in Kinase, Carboxylesterase and DNA-Repair Contexts


Nanomolar NOTUM Inhibition vs. Related Fragment-Screened Benzimidazole Hits

In a fluorescence-based biochemical assay measuring inhibition of human NOTUM (Cys330Ser mutant, residues 81–451, OPTS substrate, 1-hour incubation), 1H-benzimidazol-2-ylcyanamide demonstrated an IC₅₀ of 3.90 nM [1]. This single-digit nanomolar potency contrasts sharply with the structurally related singleton benzimidazole 15 from the same fragment screen campaign, which exhibited an IC₅₀ of 17,000 nM (17 µM), representing a ~4,360-fold potency advantage for the target compound [2]. The fragment also restored Wnt/β-catenin signaling in a cellular TCF/LEF luciferase reporter assay with an EC₅₀ of 220 nM [1].

Fragment-Based Drug Discovery Wnt Signaling Carboxylesterase Inhibition

Clean CYP450 Profile Enables Combinatorial Chemistry Without P450 Liability Concerns

Counter-screening against five major human cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP2B6) yielded IC₅₀ values exceeding 30,000 nM (>30 µM) for each isoform [1]. This near-complete lack of CYP inhibition is uncommon among 2-substituted benzimidazoles, many of which demonstrate sub-micromolar CYP inhibition. For instance, 2-arylbenzimidazole derivatives developed for kinase inhibition (e.g., compound 2h) frequently require extensive optimization to mitigate CYP liabilities, while 1H-benzimidazol-2-ylcyanamide is intrinsically clean [2].

ADME-Tox Profiling Cytochrome P450 Selectivity Screening

Dual-Target Crystallographic Engagement: NOTUM and DCLRE1A

1H-Benzimidazol-2-ylcyanamide is one of very few fragment hits that simultaneously yielded high-resolution co-crystal structures with two functionally distinct human proteins: NOTUM (PDB 7b8k, resolution not explicitly stated for this ligand but part of a validated set) and the DNA cross-link repair protein DCLRE1A (PDB 5q1w, 1.68 Å resolution) [1][2]. In the DCLRE1A structure, three copies of the fragment occupy distinct binding sites, as validated by PanDDA analysis, an outcome rarely observed with larger, more complex benzimidazole analogs [2]. Model completeness for the 7B8K structure was 100% with an average occupancy of 1.0, demonstrating unambiguous binding [3].

Structural Biology X-ray Crystallography DNA Repair

Precursor Versatility for Pyrimido[1,2-a]benzimidazole Synthesis Using Nickel Catalysis

In a study published in the Bulletin of the Academy of Sciences of the USSR (1990), 1H-benzimidazol-2-ylcyanamide was reacted with β-diketones and β-ketoesters in the presence of nickel(II) acetate to yield 2-aminopyrimido[1,2-a]benzimidazole derivatives [1]. This nickel-catalyzed cyclocondensation proceeds with distinct regioselectivity: protonation and methylation occur exclusively at the N10 atom, while acylation with carboxylic anhydrides gives exclusively 2-acylamino derivatives. This reaction specificity is not observed with 2-amino analogs, which react via different pathways under the same conditions [1].

Synthetic Chemistry Heterocyclic Synthesis Nickel Catalysis

Application Scenarios for 1H-Benzimidazol-2-ylcyanamide in Fragment-Based Drug Discovery and Heterocyclic Synthesis


Fragment-Based Lead Discovery Targeting the Wnt/β-Catenin Signaling Pathway

Procurement of 1H-benzimidazol-2-ylcyanamide is recommended for academic and biotech fragment screening collections where NOTUM inhibition is a therapeutic hypothesis. Its validated NOTUM IC₅₀ of 3.90 nM [1] and cellular Wnt pathway restoration (EC₅₀ = 220 nM) [1] position it as a high-priority starting fragment for Alzheimer's disease and colorectal cancer programs, where NOTUM overactivity suppresses Wnt signaling [2].

Simultaneous Target Engagement Studies on NOTUM and DNA Repair Proteins

The compound's unique ability to co-crystallize with both NOTUM (PDB 7b8k) and DCLRE1A (PDB 5q1w, resolution 1.68 Å) [3][4] makes it an exceptional tool compound for chemical biology groups studying the intersection of Wnt signaling and DNA damage repair. Its availability as a dry, non-polymeric ligand with defined PDB coordinates (ligand code AXV) facilitates immediate use in competitive soaking or co-crystallization experiments.

Clean Fragment for Parallel Library Synthesis Without CYP Interference

Medicinal chemistry CROs and internal discovery teams can use this fragment as a core scaffold for parallel derivatization, confident that the parent compound's CYP inhibition across five major isoforms is negligible (IC₅₀ > 30 µM) [5]. This allows chemistry resources to be directed toward target potency optimization rather than early-stage ADME-Tox rescue, a cost-efficiency argument for procurement over less-characterized 2-cyanobenzimidazole analogs.

Nickel-Catalyzed Synthesis of Pyrimido[1,2-a]benzimidazole Libraries

Process chemistry and medicinal chemistry laboratories needing to access pyrimidobenzimidazole-containing compound libraries can purchase 1H-benzimidazol-2-ylcyanamide as a key intermediate. Its exclusive N10 regioselectivity in cyclocondensation with β-dicarbonyl compounds under nickel catalysis guarantees single-product reactions [6], eliminating the need for chromatographic purification in library production and enabling automated parallel synthesis workflows.

Quote Request

Request a Quote for 1H-benzimidazol-2-ylcyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.